5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNMUDJXINAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid typically involves a multi-step process. One common synthetic route includes the reaction of 4-butylphenol with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with 2-methylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and purification through recrystallization.
Chemical Reactions Analysis
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, the compound reduces inflammation, pain, and fever. Additionally, it may induce apoptosis in cancer cells through the inhibition of cell growth pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, core scaffolds, or functional groups. Below is a detailed analysis based on evidence from synthesis, bioactivity, and stability studies.
Sulfonamide-Based Analogs
- Compound 9 (5-(N-(4-Butylphenyl)sulfamoyl)-2-iodobenzoic acid): This analog replaces the methyl group at the 2-position with an iodine atom. However, iodine’s bulkiness could reduce solubility compared to the methyl group in the target compound.
TOS-1 (N-(4-butylphenyl)-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-4-methylbenzene-1-sulfonamide) :
Derived from 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid via carbonyldiimidazole-mediated coupling, TOS-1 introduces a piperazine-carbonyl moiety. This modification enhances kinase inhibition breadth, as piperazine groups often improve binding to ATP pockets in kinases .
| Property | This compound | Compound 9 (Iodine analog) | TOS-1 (Piperazine derivative) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.4 | 554.25 | ~550.6 |
| Key Substituent | 2-methyl | 2-iodo | Piperazine-carbonyl |
| Bioactivity | IDH1 intermediate | Radiolabeling probe | Broad kinase inhibition |
| Solubility | Moderate (polar sulfamoyl group) | Low (iodine hindrance) | Moderate (piperazine enhances) |
Fusaric Acid Analogs (qy17 vs. qy20)
qy17’s n-butyl group confers better solubility and antibacterial activity against Enterococcus faecium compared to qy20’s bulkier tert-butyl group, which reduces solubility and stability . This suggests that linear alkyl chains (as in the target compound) may optimize pharmacokinetics over branched analogs.
Thiazolidinone Derivatives
Thiazolidinones like C1 (3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one) share the 4-butylphenyl motif. Despite structural differences (heterocyclic core vs. benzoic acid), these derivatives exhibit non-mutagenic properties up to 1 mM/plate, highlighting the safety profile of the 4-butylphenyl group in vivo .
Key Research Findings
- Synthetic Versatility : The sulfamoyl group in this compound enables derivatization into kinase inhibitors (e.g., TOS-1) via carbodiimide-mediated couplings .
- Substituent Impact : Linear alkyl chains (e.g., n-butyl) enhance solubility and bioactivity compared to branched analogs (e.g., tert-butyl in qy20) .
- Safety Profile: The 4-butylphenyl group, as seen in thiazolidinones, is associated with low mutagenicity, supporting its use in drug design .
Biological Activity
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS No.: 377769-51-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety substituted with a sulfamoyl group and a butylphenyl group. Its molecular formula is with a molecular weight of 302.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 377769-51-2 |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies involving analogs have shown inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The presence of the sulfamoyl group is hypothesized to enhance the compound's ability to inhibit bacterial growth by interfering with bacterial metabolic pathways, particularly those involving folate synthesis .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Interaction with Biological Targets : The structural features allow it to bind effectively to targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that similar sulfamoyl-substituted benzoic acids significantly reduced paw edema in animal models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) . The compounds were shown to have lower toxicity profiles compared to traditional NSAIDs like diclofenac.
Toxicity Assessment
Toxicity predictions for compounds structurally related to this compound suggest they belong to lower toxicity classes (III-VI), indicating favorable safety profiles for further development .
Q & A
Q. Table 1: Example Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Butylphenylsulfamoyl chloride, DCM, 0–5°C | Sulfamoylation |
| 2 | Methyl ester protection (H₂SO₄, MeOH) | Carboxylic acid protection |
| 3 | NaOH hydrolysis (reflux) | Deprotection |
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy:
- ¹H NMR: Peaks for the butyl chain (δ 0.8–1.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid (δ 12–13 ppm).
- ¹³C NMR: Carboxylic carbon at ~170 ppm, sulfonamide sulfur-linked carbons at 40–50 ppm .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁NO₄S: 348.12 g/mol) .
- IR Spectroscopy: Stretching vibrations for S=O (~1350 cm⁻¹) and COOH (~2500–3300 cm⁻¹) .
Advanced: How to design experiments to evaluate the compound’s anti-cancer potential?
Methodological Answer:
In Vitro Screening:
- Use cancer cell lines (e.g., MCF-7, HeLa) treated with varying concentrations (1–100 μM) and assess viability via MTT assays. Compare IC₅₀ values with control drugs .
- Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
Mechanistic Studies:
- Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify molecular targets.
- Use molecular docking to predict binding interactions with target proteins .
Q. Table 2: Example Anti-Cancer Activity Data
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 | 25.3 ± 1.2 | |
| HeLa | 18.7 ± 0.9 |
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
Modify Substituents:
- Vary the butyl chain length (e.g., propyl, pentyl) to assess hydrophobicity effects.
- Replace the methyl group on the benzoic acid with halogens or electron-withdrawing groups .
Biological Testing:
- Screen derivatives for antimicrobial activity (e.g., MIC against E. coli or S. aureus) or enzyme inhibition (e.g., COX-2).
Data Correlation:
- Use QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: How to address discrepancies in genotoxicity data?
Methodological Answer:
Assay Selection:
- Perform the E. coli WP2uvrA reverse mutation assay (Ames test) at concentrations up to 1 mM/plate to detect frameshift mutations .
Controls:
- Include positive controls (e.g., N-methyl-N’-nitro-N-nitrosoguanidine) and vehicle controls.
Data Interpretation:
- A ≥2-fold increase in revertant colonies vs. control indicates mutagenicity. If conflicting results arise, validate with mammalian cell assays (e.g., micronucleus test) .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility: The carboxylic acid group confers poor water solubility. Use DMSO or ethanol for stock solutions (10–50 mM). Salt forms (e.g., sodium) improve aqueous solubility .
- Stability: Store at –20°C in inert atmosphere. Monitor degradation via HPLC over 6 months; typical degradation products include sulfonic acid derivatives .
Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
Catalyst Screening: Test acidic (H₂SO₄) vs. basic (NaHCO₃) conditions for sulfamoylation .
Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfamoylation.
Process Optimization: Use continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) to enhance efficiency .
Q. Table 3: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | H₂SO₄ | 75% → 88% |
| Solvent | DCM | Reduced byproducts |
Advanced: How to analyze metabolic pathways or enzyme interactions?
Methodological Answer:
Metabolic Stability:
- Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylated or glucuronidated forms) .
Enzyme Inhibition:
- Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values. Compare with known inhibitors (e.g., ketoconazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
